![molecular formula C9H13N5O3 B15214101 2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol CAS No. 876373-81-8](/img/structure/B15214101.png)
2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system, which is a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol typically involves the reaction of a purine derivative with an appropriate alcohol. One common method involves the use of 2-amino-6-methoxypurine as a starting material, which is then reacted with ethylene glycol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, advanced catalytic systems, and continuous flow reactors to enhance efficiency and scalability. The purification process often involves techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized purine compounds.
Aplicaciones Científicas De Investigación
2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethanol: This compound is similar in structure but contains an oxo group instead of a methoxy group.
2-((2-Amino-6-chloro-9H-purin-9-yl)methoxy)ethanol: This compound has a chloro group in place of the methoxy group.
Uniqueness
2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
876373-81-8 |
|---|---|
Fórmula molecular |
C9H13N5O3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-[(2-amino-6-methoxypurin-9-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H13N5O3/c1-16-8-6-7(12-9(10)13-8)14(4-11-6)5-17-3-2-15/h4,15H,2-3,5H2,1H3,(H2,10,12,13) |
Clave InChI |
PMNMTPDPTCQUJU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC2=C1N=CN2COCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15214041.png)

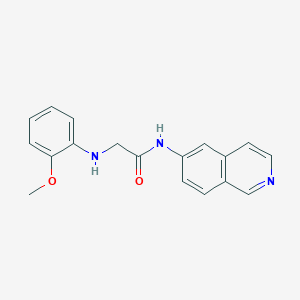
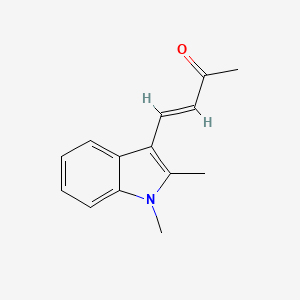
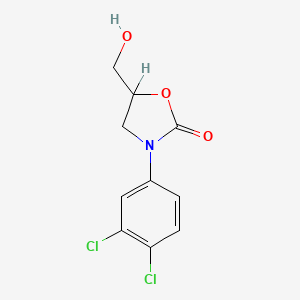
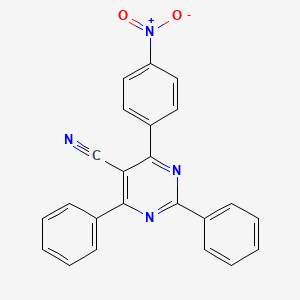
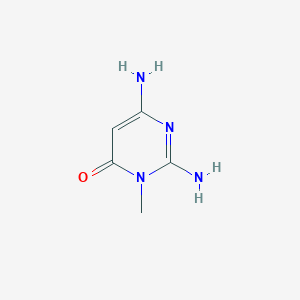
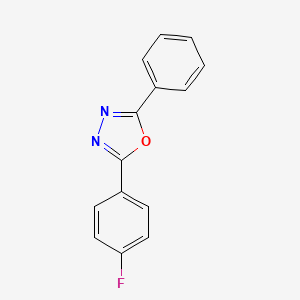
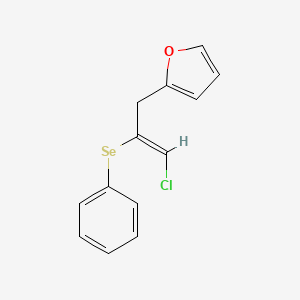
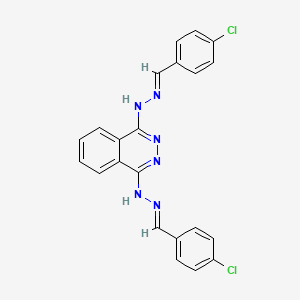
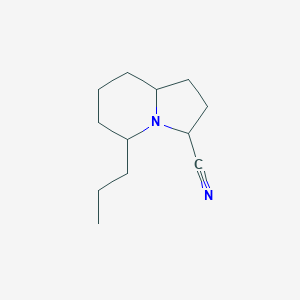
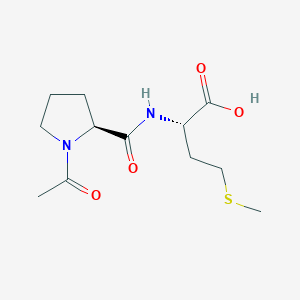
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
